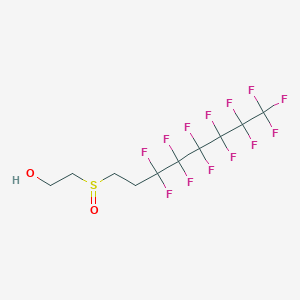

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol

Beschreibung

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol is a fluorinated surfactant intermediate characterized by a tridecafluorooctyl chain linked to a sulfinyl (S=O) group and an ethanol moiety. Such compounds are often utilized in coatings, surfactants, and functional polymers, leveraging their resistance to heat, chemicals, and environmental degradation .

Eigenschaften

CAS-Nummer |

917966-98-4 |

|---|---|

Molekularformel |

C10H9F13O2S |

Molekulargewicht |

440.22 g/mol |

IUPAC-Name |

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfinyl)ethanol |

InChI |

InChI=1S/C10H9F13O2S/c11-5(12,1-3-26(25)4-2-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2 |

InChI-Schlüssel |

XAGSGYRSTXYYGA-UHFFFAOYSA-N |

Kanonische SMILES |

C(CS(=O)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis from Tridecafluorooctane-1-sulfonic Acid

One of the primary methods for synthesizing this compound involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonic acid with a suitable reducing agent to form the corresponding sulfinyl compound.

- Starting Material: 3,3,4,4,5,5,6,6,7,7,8,8-tridecafluorooctane-1-sulfonic acid (CAS: 27619-97-2).

- Reducing Agent: Commonly used reducing agents include sodium sulfite or lithium aluminum hydride.

- Solvent: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

General Reaction:

$$

\text{R-SO}2\text{OH} + \text{Reducing Agent} \rightarrow \text{R-SO}-\text{C}2\text{H}_5\text{OH}

$$

Direct Fluorination Method

Another approach involves direct fluorination of an alkyl alcohol precursor followed by sulfonation:

- Starting Material: A suitable alkyl alcohol.

- Fluorination: This can be achieved using fluorine gas or a fluorinating agent such as Selectfluor.

- Sulfonation: The resulting fluorinated alcohol is then treated with sulfur dioxide to introduce the sulfinyl group.

Reaction Scheme:

$$

\text{R-OH} + \text{F}2 \rightarrow \text{R-F} + \text{HF}

$$

$$

\text{R-F} + \text{SO}2 \rightarrow \text{R-SO}-\text{C}2\text{H}5

$$

Data Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Synthesis from Sulfonic Acid | High yield and purity | Requires careful handling of reagents |

| Direct Fluorination | Direct method with fewer steps | May require specialized equipment |

Research Findings

Recent studies have indicated that the synthesis of fluorinated compounds like 2-(3,3,...)-ethan-1-ol can be optimized through various parameters such as temperature control and reaction time. For instance:

- Temperature Optimization: Higher temperatures can enhance reaction rates but may lead to side reactions.

- Catalyst Use: The introduction of catalysts has been shown to improve yields significantly.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-sulfinyl)ethan-1-ol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Sulfinylgruppe in ein Sulfid umwandeln.

Substitution: Die Fluoratome können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen erfordern oft starke Basen oder Katalysatoren.

Hauptprodukte

Oxidation: Sulfonderivate.

Reduktion: Sulfidderivate.

Substitution: Verschiedene substituierte fluorierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

The compound 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol is a fluorinated alcohol that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in environmental science and biochemistry, while presenting comprehensive data and case studies.

Environmental Science

Pollution Control : The compound is being studied for its role in the degradation of perfluoroalkyl substances in the environment. PFAS are persistent pollutants that have raised concerns due to their bioaccumulation and potential health risks. Research indicates that compounds like this compound can be used in advanced oxidation processes to break down these harmful substances into less toxic forms .

Water Treatment : Recent studies have demonstrated the effectiveness of fluorinated alcohols in removing PFAS from water sources. For instance, a study highlighted the use of specific treatment methods that incorporate such compounds to enhance the removal efficiency of PFAS from contaminated water .

Biochemistry

Drug Development : The unique chemical properties of this compound make it a candidate for drug formulation. Its ability to modify lipid bilayers can enhance drug delivery systems by improving the solubility and stability of pharmaceutical compounds .

Immunotoxicity Studies : Research has shown that fluorinated compounds can influence immune responses. Studies examining the immunotoxic effects of various PFAS have indicated that compounds like this compound may impact immune cell populations and cytokine production in animal models . This has significant implications for understanding how exposure to such substances could affect human health.

Data Tables

Wirkmechanismus

The mechanism of action of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This compound can interact with enzymes and proteins, potentially altering their activity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol with structurally or functionally related fluorinated compounds.

Table 1: Comparative Analysis of Fluorinated Compounds

*Estimated properties based on structural analogs.

Functional Group and Reactivity

- Sulfinyl (S=O) vs. Sulfonate/Sulfonic Acid: The target compound’s sulfinyl group is less oxidized than sulfonate/sulfonic acid derivatives, making it less acidic and more resistant to hydrolysis compared to ionic sulfonates like 6:2 FTS . This intermediate oxidation state may enhance stability in non-aqueous environments while retaining moderate polarity for surfactant applications.

- Ethanol vs. Thioether: Unlike the thioether-containing compound from (C₉H₅F₇OS), the target’s ethanol group increases hydrophilicity, improving compatibility with polar solvents .

Physical and Chemical Properties

- Perfluorinated Chain Length : The tridecafluoro (C8) chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like 2-{[2,3,5,6-Tetrafluoro...]thio}ethan-1-ol (C9H5F7OS) . This enhances surface-active properties in applications requiring oil/water separation.

- Molecular Weight : The target’s estimated molar mass (~442 g/mol) exceeds that of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol (364.1 g/mol) due to the additional sulfinyl group and extended carbon backbone .

Environmental and Regulatory Considerations

- Synthesis Challenges: Analogous compounds (e.g., ’s thioether ethanol) require specialized conditions (e.g., DMF solvent, vacuum distillation), suggesting the target compound may have complex synthesis pathways .

Biologische Aktivität

Chemical Structure and Properties

The compound is a sulfinyl alcohol with a perfluorinated carbon chain. Its unique structure includes:

- Sulfinyl group: This functional group contributes to the compound's reactivity and potential biological interactions.

- Perfluorinated tail: The presence of multiple fluorine atoms significantly alters the physicochemical properties compared to non-fluorinated analogs.

1. Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Studies suggest that the introduction of fluorine can increase the lipophilicity of molecules, allowing better membrane penetration. For instance:

- Mechanism: Fluorinated alcohols can disrupt bacterial cell membranes due to their amphiphilic nature.

- Case Study: A study on fluorinated alcohols showed that they had significant activity against various Gram-positive and Gram-negative bacteria.

2. Antiviral Activity

Research indicates that certain sulfinyl compounds possess antiviral properties. The mechanism may involve interference with viral replication or entry into host cells.

- Example: Similar sulfinyl compounds have been investigated for their efficacy against viruses such as HIV and influenza.

3. Cytotoxic Effects

The cytotoxic potential of fluorinated compounds has been documented in various cancer cell lines.

- Research Findings: In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Toxicological Considerations

While fluorinated compounds can have beneficial biological activities, they also raise concerns regarding toxicity and environmental persistence.

- Toxicity Studies: Research indicates that prolonged exposure to certain fluorinated substances can lead to bioaccumulation and adverse health effects in humans and wildlife.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.